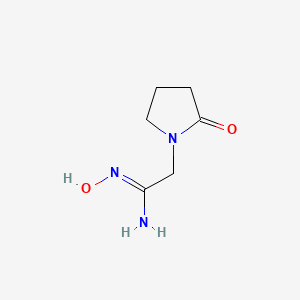

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide” is a chemical compound with the molecular formula C6H11N3O2 . It has a molecular weight of 157.17 . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-(2-oxo-1-pyrrolidinyl)ethanimidamide . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide” is 1S/C6H11N3O2/c7-5(8-11)4-9-3-1-2-6(9)10/h5H,1-4,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide” is a powder that is stored at room temperature . It has a melting point of 135-136 degrees Celsius .Scientific Research Applications

- Application : N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide has demonstrated antioxidant activity . It scavenges free radicals, reducing oxidative stress and potentially contributing to cellular health.

- Applications :

- Neurodegenerative Diseases : Compounds containing a γ-lactam moiety (such as N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide) have been explored for treating neurodegenerative diseases .

- Antifungal and Antibacterial Agents : Its diverse pharmacological activities include antifungal and antibacterial effects .

- Application : Artificial Intelligence (AI) plays a crucial role in advancing our understanding of the Earth-Atmosphere system. ML/AI applications, including those involving N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide, enhance our ability to analyze atmospheric data and simulations .

- Applications :

Antioxidant Activity

Medicinal Chemistry and Drug Development

Atmospheric Science and AI

Chemical Intermediates and Synthesis

Biological Activity and Cerebroprotection

Safety and Hazards

The safety information available indicates that “N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of SMR000010045, also known as N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms, which are communities of bacteria that are resistant to antibiotics and immune responses .

Mode of Action

SMR000010045 interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms by Staphylococcus aureus, a bacterium responsible for a wide range of infections .

Biochemical Pathways

The inhibition of DnaK by SMR000010045 affects the pathway responsible for biofilm formation in Staphylococcus aureus . By disrupting this pathway, the compound reduces the bacterium’s ability to form biofilms, thereby enhancing its susceptibility to antimicrobial agents .

Result of Action

The action of SMR000010045 results in a significant reduction in the biofilm-forming capacity of Staphylococcus aureus . This effect is dose-dependent, with increasing concentrations of the compound leading to greater inhibition of biofilm formation .

properties

IUPAC Name |

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-5(8-11)4-9-3-1-2-6(9)10/h11H,1-4H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGFTKAHXLCUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-2-(2-oxo-pyrrolidin-1-yl)-acetamidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)

![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)